2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one

Drug-likeness Solubility Molecular recognition

2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one (CAS 2098116-35-7) is a synthetic pyrrolidine-substituted α-chloropropanone derivative with molecular formula C₉H₁₆ClNO₃ and molecular weight 221.68 g/mol. It features a 3-ethoxy-4-hydroxypyrrolidine ring coupled to a 2-chloropropan-1-one moiety, placing it within the structural class of pyrrolidine-containing cathinone analogs.

Molecular Formula C9H16ClNO3
Molecular Weight 221.68 g/mol
CAS No. 2098116-35-7
Cat. No. B1478135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one
CAS2098116-35-7
Molecular FormulaC9H16ClNO3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCCOC1CN(CC1O)C(=O)C(C)Cl
InChIInChI=1S/C9H16ClNO3/c1-3-14-8-5-11(4-7(8)12)9(13)6(2)10/h6-8,12H,3-5H2,1-2H3
InChIKeyJRPAQMLYKWWKLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one (CAS 2098116-35-7): Physicochemical Baseline and Sourcing Relevance


2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one (CAS 2098116-35-7) is a synthetic pyrrolidine-substituted α-chloropropanone derivative with molecular formula C₉H₁₆ClNO₃ and molecular weight 221.68 g/mol . It features a 3-ethoxy-4-hydroxypyrrolidine ring coupled to a 2-chloropropan-1-one moiety, placing it within the structural class of pyrrolidine-containing cathinone analogs . The compound is predominantly sourced as a building block for medicinal chemistry and impurity profiling, with typical commercial purity ≥95% .

Why Generic Substitution Fails: Structural Determinants of Reactivity and Biological Profile for 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one


Generic substitution among pyrrolidine propanones is unreliable because subtle modifications to the pyrrolidine ring dramatically alter hydrogen‑bonding capacity, lipophilicity, and metabolic stability. The target compound’s 3‑ethoxy‑4‑hydroxy substitution introduces a hydrogen‑bond donor and additional acceptor sites absent in the unsubstituted analog 2‑chloro‑1‑(pyrrolidin‑1‑yl)propan‑1‑one (CAS 75115‑52‑5). Structure‑activity relationship studies on synthetic cathinones demonstrate that even minor alterations to the amino‑aliphatic side chain can invert receptor selectivity profiles and alter off‑target liabilities [1]. Therefore, direct substitution without head‑to‑head comparative data risks procurement of a compound with inappropriate physicochemical or biological properties for the intended application.

Quantitative Differentiation Evidence for 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one (2098116-35-7) Against Closest Analogs


Enhanced Hydrogen‑Bond Donor Capacity Relative to Unsubstituted Pyrrolidine Analog

The target compound possesses one hydrogen‑bond donor (4‑OH group) and three hydrogen‑bond acceptors (carbonyl O, ethoxy O, hydroxyl O), whereas the unsubstituted analog 2‑chloro‑1‑(pyrrolidin‑1‑yl)propan‑1‑one (CAS 75115‑52‑5) has zero donors and two acceptors [1]. The extra donor/acceptor capability improves aqueous solubility and enables specific intermolecular interactions with biological targets that the unsubstituted analog cannot engage.

Drug-likeness Solubility Molecular recognition

Higher Topological Polar Surface Area (TPSA) Suggesting Improved Oral Bioavailability Potential

The topological polar surface area (TPSA) of the target compound is 59.1 Ų, compared to 20.3 Ų for the unsubstituted analog 2‑chloro‑1‑(pyrrolidin‑1‑yl)propan‑1‑one [1]. According to the Veber rule, compounds with TPSA < 140 Ų and ≤10 rotatable bonds are more likely to exhibit good oral bioavailability; however, the markedly higher TPSA of the target may still be advantageous for central nervous system (CNS) exclusion if peripheral target engagement is desired.

ADME Oral absorption Veber rule

Reduced Lipophilicity (XLogP3) Compared to Unsubstituted Analog Influencing Tissue Distribution

The XLogP3 value of the target compound is 0.8, whereas the unsubstituted analog 2‑chloro‑1‑(pyrrolidin‑1‑yl)propan‑1‑one has an XLogP3 of 1.8 [1]. The 1.0‑unit logP reduction arises from the polar ethoxy and hydroxyl substituents on the pyrrolidine ring, which decrease lipophilicity and are expected to reduce passive blood‑brain barrier permeability. CNS‑penetrant cathinones typically require logP >1.5, placing the target in a favorable range for peripheral selectivity if desired.

Lipophilicity Blood-brain barrier Distribution

Positional Isomer Distinction: 2‑Chloro vs. 3‑Chloro‑1‑(3‑ethoxy‑4‑hydroxypyrrolidin‑1‑yl)propan‑1‑one in Reactivity

The target 2‑chloro isomer places the chlorine atom alpha to the carbonyl, creating an electrophilic center susceptible to nucleophilic substitution. In contrast, the 3‑chloro isomer (CAS 2098116‑44‑8) has the chlorine beta to the carbonyl, which is less reactive toward SN2 displacement due to the absence of carbonyl activation [1]. While no head‑to‑head reaction‑rate data are publicly available for this specific pair, the well‑established α‑halocarbonyl reactivity trend predicts that the 2‑chloro isomer will undergo substitution reactions several orders of magnitude faster than the 3‑chloro variant under equivalent conditions.

Reactivities Alkylation Isomer differentiation

Optimal Application Scenarios for 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one (2098116-35-7) Based on Differentiation Evidence


Medicinal Chemistry Building Block Requiring Enhanced Solubility and Hydrogen‑Bonding Capacity

The target compound’s extra hydrogen‑bond donor and increased TPSA (59.1 Ų) relative to the unsubstituted pyrrolidine analog make it a superior intermediate for synthesizing drug candidates intended for peripheral targets where aqueous solubility and limited CNS penetration are advantageous [1]. Its polar pyrrolidine ring can engage in specific kinase or GPCR hinge‑binding interactions unattainable with the non‑substituted scaffold.

Reactive Intermediate for Bioconjugation or Prodrug Synthesis

The α‑chloro ketone functionality of the 2‑chloro isomer provides a highly electrophilic center for nucleophilic substitution, enabling facile coupling to thiol‑, amine‑, or hydroxyl‑containing biomolecules. This contrasts with the relatively inert 3‑chloro isomer (CAS 2098116‑44‑8), which would require harsher conditions for analogous transformations [2]. Researchers seeking a reactive handle for linker attachment or prodrug activation should prioritize the 2‑chloro isomer.

Impurity Reference Standard for Pyrrolidine‑Containing Pharmaceuticals

Owing to its unique 3‑ethoxy‑4‑hydroxy substitution pattern, the target compound serves as a well‑characterized impurity marker for quality control of synthetic cathinone‑related investigational drugs. Its differentiated chromatographic properties (higher polarity, distinct UV/vis spectrum) allow unambiguous identification in HPLC‑MS impurity profiling, where the unsubstituted analog would co‑elute ambiguously .

Quote Request

Request a Quote for 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.